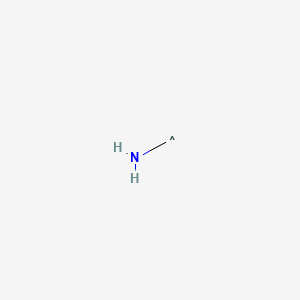
cis-Cyclododecanemethanol, 2-hydroxy-alpha,alpha-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a cyclododecane ring and a hexafluoro-hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclododecane and hexafluoroacetone as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the addition of the hexafluoro-hydroxypropan-2-yl group to the cyclododecane ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexanol: A similar compound with a cyclohexane ring instead of a cyclododecane ring.
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclooctanol: A similar compound with a cyclooctane ring.
Uniqueness
The uniqueness of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol lies in its larger cyclododecane ring, which can confer different steric and electronic properties compared to its smaller-ring analogs. This can result in distinct reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
34844-40-1 |
|---|---|
Molecular Formula |
C15H24F6O2 |
Molecular Weight |
350.34 g/mol |
IUPAC Name |
(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol |
InChI |
InChI=1S/C15H24F6O2/c16-14(17,18)13(23,15(19,20)21)11-9-7-5-3-1-2-4-6-8-10-12(11)22/h11-12,22-23H,1-10H2/t11-,12+/m1/s1 |
InChI Key |
NTSJAHWLRPOMME-NEPJUHHUSA-N |
Isomeric SMILES |
C1CCCCC[C@@H]([C@@H](CCCC1)C(C(F)(F)F)(C(F)(F)F)O)O |
Canonical SMILES |
C1CCCCCC(C(CCCC1)C(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)


![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)

![Tris-[4-(tritylamino)-phenyl]acetonitrile](/img/structure/B13732649.png)


